((2s,4r)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 4-Fluoropyrrolidin-2-yl group indicates that a fluorine atom is attached to the 4th carbon of the pyrrolidine ring .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- 4-Fluoropyrrolidine derivatives, including ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride, are useful in medicinal chemistry. They act as synthons for dipeptidyl peptidase IV inhibitors. The double fluorination of N-protected (2S,4R)-4-hydroxyproline leads to the synthesis of these derivatives, which are instrumental in medicinal applications (Singh & Umemoto, 2011).
Synthesis Techniques
- The synthesis of related compounds such as (4S-phenylpyrrolidin-2R-yl)methanol utilizes double reduction of cyclic sulfonamide precursors. This process represents an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Structural and Magnetic Properties
- Studies on hydrochloride crystals, including those related to 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical, show relationships between magnetic properties and crystal-stacking structures. Such studies are essential for understanding the properties of related hydrochloride compounds (Yong, Zhang, & She, 2013).
Pharmacological Evaluation
- Compounds with a basic pyrrolidine nucleus, including this compound, are evaluated for their potential as ligands for nicotinic acetylcholine receptors, which play a crucial role in central nervous system disorders (Tamborini et al., 2015).
Interaction with Other Chemicals
- Studies on the interaction of alcohols with related fluorophenylacetylenes provide insights into the hydrogen bonding behavior and interaction dynamics of compounds like this compound (Maity, Maity, & Patwari, 2011).
Mechanism of Action
Future Directions
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given its structural similarity to known compounds, it may have interesting properties that could be explored in future research .
Properties
IUPAC Name |
[(2S,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMAEKVMQAPIQ-JBUOLDKXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623583-09-5 | |
Record name | 2-Pyrrolidinemethanol, 4-fluoro-, hydrochloride (1:1), (2S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623583-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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